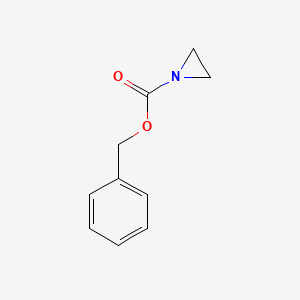

Benzyl Aziridine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWAZGPFWJKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Aziridine-1-carboxylate from L-Serine

This guide provides a comprehensive overview of the synthetic pathway for converting L-serine, a readily available chiral amino acid, into benzyl aziridine-1-carboxylate. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the utility of the aziridine moiety as a versatile building block in the synthesis of complex nitrogen-containing molecules. The inherent ring strain of aziridines makes them valuable electrophilic intermediates for the introduction of nitrogen functionality.[1]

This document will delve into the strategic considerations for this synthesis, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

I. Synthetic Strategy: A Multi-step Approach from a Chiral Precursor

The conversion of L-serine to this compound necessitates a carefully planned multi-step synthesis. The primary challenge lies in selectively activating the hydroxyl group of serine to facilitate an intramolecular nucleophilic attack by the nitrogen atom, thereby forming the strained three-membered aziridine ring. A logical and efficient synthetic route involves the following key stages:

-

Orthogonal Protection of L-Serine: To prevent unwanted side reactions, the amino and carboxylic acid functionalities of the starting L-serine must be protected. The choice of protecting groups is critical and should allow for their selective removal under different conditions if necessary. For the target molecule, the final N-substituent is a benzyloxycarbonyl (Cbz) group, which also serves as a protecting group for the amine. The carboxylic acid is protected as a benzyl ester.

-

Activation of the Hydroxyl Group: The hydroxyl group of the protected serine derivative is a poor leaving group and must be activated to facilitate the intramolecular cyclization. The Mitsunobu reaction is a highly effective and widely used method for this purpose, proceeding with inversion of stereochemistry.[2][3]

-

Intramolecular Cyclization: Once the hydroxyl group is activated, the nitrogen atom of the Cbz-protected amine acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to form the aziridine ring.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from L-Serine to Benzyl (S)-aziridine-2-carboxylate.

II. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound from L-serine.

A. Synthesis of N-(Benzyloxycarbonyl)-L-serine (N-Cbz-L-Serine)

The first step involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| L-Serine | 105.09 | 10.5 g | 0.1 |

| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |

| Water | 18.02 | 100 mL | - |

| Dioxane | 88.11 | 50 mL | - |

| Benzyl Chloroformate | 170.59 | 18.8 g (15.8 mL) | 0.11 |

Procedure:

-

In a 500 mL two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve L-serine and sodium bicarbonate in water.

-

Cool the flask in an ice-water bath and add dioxane.

-

Add benzyl chloroformate dropwise over 20-30 minutes with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any excess benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2 with 6N HCl, keeping the solution cool in an ice bath.

-

Extract the product with three 75 mL portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid. The product can be recrystallized from ethyl acetate/hexane.

B. Synthesis of N-(Benzyloxycarbonyl)-L-serine Benzyl Ester

The carboxylic acid of N-Cbz-L-serine is then protected as a benzyl ester.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Cbz-L-Serine | 239.23 | 23.9 g | 0.1 |

| Cesium Carbonate | 325.82 | 17.9 g | 0.055 |

| Benzyl Bromide | 171.03 | 18.8 g (13.1 mL) | 0.11 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a solution of N-Cbz-L-serine in DMF, add cesium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into 500 mL of ice-water and extract with three 150 mL portions of ethyl acetate.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-Cbz-L-serine benzyl ester as a colorless oil or a white solid.

C. Synthesis of Benzyl (S)-aziridine-2-carboxylate via Intramolecular Mitsunobu Reaction

This crucial step involves the cyclization of the protected serine derivative to the target aziridine. The following protocol is adapted from the modified Mitsunobu conditions used for the synthesis of serine β-lactones, which proceeds through a similar activation of the hydroxyl group.[4][5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Cbz-L-Serine Benzyl Ester | 329.35 | 3.29 g | 0.01 |

| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 0.012 |

| Diethyl Azodicarboxylate (DEAD) | 174.15 | 2.09 g (1.83 mL) | 0.012 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL round-bottomed flask under an argon atmosphere, dissolve N-Cbz-L-serine benzyl ester and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The crude product will contain the desired aziridine, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct. Purify the residue by column chromatography on silica gel. It is advisable to use a short column and elute quickly to minimize potential ring-opening of the aziridine on the acidic silica gel.[2] A gradient of ethyl acetate in hexane is a suitable eluent system.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield benzyl (S)-aziridine-2-carboxylate as a colorless oil.

III. Mechanistic Insights

The key transformation in this synthesis is the intramolecular Mitsunobu reaction. The mechanism is a well-established process in organic chemistry and proceeds as follows:

-

Formation of the Betaine: Triphenylphosphine attacks the electrophilic nitrogen of DEAD to form a betaine intermediate.

-

Proton Transfer: The betaine deprotonates the hydroxyl group of the N-Cbz-L-serine benzyl ester, forming an oxyphosphonium ion and the hydrazide anion.

-

Intramolecular SN2 Attack: The nitrogen atom of the Cbz group acts as an intramolecular nucleophile, attacking the carbon atom bearing the oxyphosphonium group (a good leaving group). This proceeds via an SN2 mechanism, resulting in inversion of configuration at the stereocenter and the formation of the aziridine ring.

Caption: Simplified mechanism of the intramolecular Mitsunobu reaction for aziridine formation.

The stereochemical outcome of this reaction is critical. Starting with L-serine (which has the S configuration), the Mitsunobu reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon. However, since the aziridine is formed by the attack of the nitrogen on this carbon, the stereochemistry of the final product, benzyl (S)-aziridine-2-carboxylate, is retained.

IV. Conclusion

The synthesis of this compound from L-serine is a valuable transformation for the preparation of a chiral building block for organic synthesis. The strategy outlined in this guide, which employs orthogonal protection and an intramolecular Mitsunobu reaction, is a reliable and efficient method for achieving this conversion. Careful execution of the experimental protocols and an understanding of the underlying reaction mechanisms are essential for obtaining the desired product in high yield and purity. The resulting aziridine can be used in a variety of subsequent reactions, particularly nucleophilic ring-opening, to generate a diverse range of enantiomerically pure amino acid derivatives.[1]

V. References

-

BenchChem. (2025). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. Retrieved from --INVALID-LINK--

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (2002). Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 70, 1. Retrieved from --INVALID-LINK--

-

Baer, E., & Maurukas, J. (1955). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry, 33(10), 1549-1558. Retrieved from --INVALID-LINK--

-

Taylor, C. M., & De Silva, S. T. (2011). Synthesis of Histidinoalanine: A Comparison of β-Lactone and Sulfamidate Electrophiles. The Journal of Organic Chemistry, 76(11), 4585–4593. Retrieved from --INVALID-LINK--

-

Chem-Impex. (n.d.). (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. Retrieved from --INVALID-LINK--

-

Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry, 58(23), 2562-2566. Retrieved from --INVALID-LINK--

-

Finn, M. G., & Boger, D. L. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Benzyl aziridine-2-carboxylate. PubChem Compound Database. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Technical Support Center: Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography. Retrieved from --INVALID-LINK--

-

Wakamiya, T., et al. (1984). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II). ResearchGate. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. Retrieved from --INVALID-LINK--

-

O'Donnell, M. J., et al. (2001). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules, 6(4), 302-314. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Methyl (S)-(−)-N-Z-aziridine-2-carboxylate. Retrieved from --INVALID-LINK--

-

Edwards, P. N., & Szelke, M. (1975). U.S. Patent No. 3,925,360. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

-

Kotera, K., & Kitahonoki, K. (1969). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses, 49, 1. Retrieved from --INVALID-LINK--

-

Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and reactions of aziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 1-15. Retrieved from --INVALID-LINK--

-

Chandrasekhar, S., & Kumar, M. S. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5363-5387. Retrieved from --INVALID-LINK--

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. Retrieved from --INVALID-LINK--

-

Boger, D. L., & Finn, M. G. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from --INVALID-LINK--

-

Chen, S. T., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-serine. Synthesis, 1989(01), 36-37. Retrieved from --INVALID-LINK--

-

Al-Azmi, A., & El-Tombary, A. A. (2010). Synthesis of aryl(or benzyl)-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidines. ResearchGate. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide on the Preparation of Benzyl Aziridine-2-carboxylate from D-glucose

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for converting D-glucose, a readily available and chiral starting material, into the valuable building block, benzyl aziridine-2-carboxylate. Chiral aziridines are of significant interest to researchers, scientists, and drug development professionals due to their versatile reactivity and presence in numerous biologically active compounds. This document details the strategic considerations, step-by-step experimental protocols, mechanistic insights, and applications of the target molecule. The synthesis leverages the inherent stereochemistry of D-glucose to produce an enantiomerically pure aziridine, a key component in the asymmetric synthesis of novel therapeutics.

Introduction: The Significance of Chiral Aziridines from Carbohydrates

Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amines.[1] When derived from chiral precursors like carbohydrates, the resulting aziridines are enantiomerically pure, making them powerful tools in the construction of complex stereodefined molecules.[2]

D-glucose, an inexpensive and abundant monosaccharide, serves as an excellent starting point for the synthesis of chiral molecules. Its multiple stereocenters provide a scaffold for the stereocontrolled introduction of new functionalities. The conversion of D-glucose to chiral aziridines has been a subject of considerable research, leading to the synthesis of iminosugars, modified amino acids, and other biologically active compounds.[3][4]

This guide focuses on the synthesis of a benzyl aziridine-2-carboxylate from D-glucose. The benzyl group on the aziridine nitrogen (N-benzyl) enhances stability and influences the regioselectivity of ring-opening reactions. The carboxylate functionality provides a handle for further synthetic manipulations, such as peptide coupling.

Overall Synthetic Strategy

The transformation of D-glucose into benzyl aziridine-2-carboxylate is a multi-step process that involves the protection of hydroxyl groups, oxidative cleavage, chain extension, and a key diastereoselective aziridination reaction. The overall strategy is to first construct a chiral α,β-unsaturated ester derived from D-glucose, which then undergoes a conjugate addition of benzylamine followed by an intramolecular cyclization to yield the desired aziridine.

Caption: Overall synthetic workflow from D-glucose to Benzyl Aziridine-2-carboxylate.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, with explanations for the choice of reagents and conditions.

Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

The synthesis begins with the protection of the hydroxyl groups of D-glucose to prevent unwanted side reactions in subsequent steps. The formation of diacetone glucose is a classic procedure in carbohydrate chemistry.[5]

-

Protocol:

-

To a suspension of D-glucose in acetone, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is stirred at room temperature until the D-glucose dissolves completely.

-

The reaction is then neutralized with a base, such as sodium bicarbonate, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting syrup is purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

-

-

Causality of Experimental Choices:

-

Acetone: Serves as both the solvent and the protecting group source.

-

Sulfuric Acid: A strong acid catalyst is required to promote the formation of the isopropylidene acetals.

-

Neutralization: Essential to stop the reaction and prevent acid-catalyzed degradation of the product during workup.

-

Step 2: Selective Deprotection to 1,2-O-Isopropylidene-α-D-xylofuranose

The next step involves the selective removal of the 5,6-O-isopropylidene group to free the primary and secondary hydroxyl groups for further modification. This is typically achieved by controlled acid-catalyzed hydrolysis.

-

Protocol:

-

Diacetone glucose is dissolved in a mixture of acetic acid and water.

-

The solution is heated gently to promote the selective hydrolysis of the more labile 5,6-O-isopropylidene group.

-

The reaction is monitored by thin-layer chromatography (TLC) to ensure the desired level of deprotection.

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

-

-

Causality of Experimental Choices:

-

Aqueous Acetic Acid: Provides a mildly acidic environment that selectively cleaves the primary acetal at the 5,6-position over the more stable cyclic acetal at the 1,2-position.

-

Temperature Control: Gentle heating is crucial to achieve selectivity and prevent complete deprotection.

-

Step 3: Oxidative Cleavage to the Aldehyde

The diol obtained from the previous step is subjected to oxidative cleavage to furnish the desired aldehyde. Sodium periodate is the reagent of choice for this transformation.

-

Protocol:

-

1,2-O-Isopropylidene-α-D-xylofuranose is dissolved in a suitable solvent, such as aqueous methanol.

-

A solution of sodium periodate is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The inorganic salts are removed by filtration, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

-

-

Causality of Experimental Choices:

-

Sodium Periodate (NaIO₄): A mild and selective oxidizing agent for the cleavage of vicinal diols to form two carbonyl compounds.

-

Low Temperature: Helps to control the reactivity of the periodate and minimize over-oxidation or other side reactions.

-

Step 4: Wittig Reaction to the α,β-Unsaturated Ester

The aldehyde is then converted to the key α,β-unsaturated ester intermediate via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred as it typically provides the (E)-isomer with high selectivity.

-

Protocol (HWE):

-

To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at low temperature, a strong base (e.g., sodium hydride) is added to generate the phosphonate ylide.

-

A solution of the crude aldehyde from the previous step in the same solvent is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the α,β-unsaturated ester.

-

-

Mechanistic Insight: The HWE reaction proceeds through the addition of the phosphonate carbanion to the aldehyde, forming a β-hydroxyphosphonate intermediate. This intermediate then undergoes elimination of a phosphate salt to form the alkene. The stereochemical outcome is influenced by the nature of the substituents and the reaction conditions, but generally, the thermodynamically more stable (E)-isomer is favored.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Step 5: Diastereoselective Aziridination

This is the final and most crucial step in the synthesis. The α,β-unsaturated ester is converted to the N-benzyl aziridine-2-carboxylate. This transformation is achieved through a conjugate addition of benzylamine, followed by an in situ intramolecular cyclization. A variation of the procedure described by Dhavale et al. is adapted here.[6] While their work leads to an N-unsubstituted aziridine, the use of a brominated α,β-unsaturated ester and benzylamine can be directed to form the N-benzyl aziridine.

-

Protocol:

-

The α,β-unsaturated ester is first brominated at the α-position.

-

The resulting α-bromo-α,β-unsaturated ester is then dissolved in a suitable solvent like acetonitrile.

-

Benzylamine is added to the solution, and the mixture is stirred at room temperature.

-

The reaction proceeds via a conjugate addition of the benzylamine to the β-position of the unsaturated ester, followed by an intramolecular nucleophilic substitution where the newly formed secondary amine displaces the bromide to form the aziridine ring.

-

The reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography to afford the benzyl aziridine-2-carboxylate.

-

-

Mechanistic Insight and Stereoselectivity: The conjugate addition of benzylamine to the electron-deficient alkene is the first step. The stereochemistry of the newly formed stereocenters is influenced by the existing chiral centers in the sugar-derived fragment. The subsequent intramolecular cyclization is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group (bromide). The overall diastereoselectivity of the reaction is typically high due to the steric hindrance imposed by the bulky sugar moiety, which directs the incoming nucleophile to attack from the less hindered face.

Caption: Proposed mechanism for the formation of the N-benzyl aziridine.

Characterization Data

The structural elucidation and purity assessment of the synthesized compounds are performed using standard analytical techniques. The following table summarizes the expected data for the key intermediates and the final product.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |

| Diacetone Glucose | Signals for the two isopropylidene groups (singlets around 1.3-1.5 ppm), anomeric proton (doublet around 5.9 ppm), and other sugar protons. | Resonances for the sugar carbons, the two isopropylidene carbons, and the quaternary carbons of the acetals. | Expected molecular ion peak [M+H]+ or [M+Na]+. |

| α,β-Unsaturated Ester | Olefinic protons (doublets with coupling constant characteristic of trans-alkenes), ester protons (e.g., ethyl group), and sugar moiety protons. | Carbonyl carbon of the ester, olefinic carbons, and carbons of the sugar backbone. | Expected molecular ion peak [M+H]+ or [M+Na]+. |

| Benzyl Aziridine-2-carboxylate | Characteristic signals for the aziridine ring protons (doublets with small coupling constants), benzyl group protons (aromatic signals and a singlet for the benzylic CH2), ester protons, and the protons of the sugar-derived side chain. | Aziridine ring carbons (typically in the range of 30-50 ppm), carbonyl carbon, aromatic carbons of the benzyl group, benzylic carbon, and carbons of the sugar moiety. | High-resolution mass spectrometry (HRMS) to confirm the elemental composition. Expected molecular ion peak [M+H]+. |

Applications in Drug Development and Synthesis

Chiral aziridines derived from carbohydrates are versatile intermediates for the synthesis of a wide range of biologically important molecules. The benzyl aziridine-2-carboxylate synthesized through this route can be utilized in several ways:

-

Synthesis of Iminosugars: Regioselective ring-opening of the aziridine followed by further functional group manipulations can lead to the synthesis of various iminosugars.[7] Iminosugars are potent glycosidase inhibitors and have shown therapeutic potential in the treatment of viral infections, diabetes, and certain types of cancer.

-

Preparation of Unnatural Amino Acids: The aziridine can be considered a constrained α,β-diamino acid precursor. Nucleophilic ring-opening at either C2 or C3 can lead to the synthesis of novel, non-proteinogenic amino acids, which can be incorporated into peptides to modulate their biological activity and stability. For instance, ring-opening can lead to precursors for hydroxy-L-proline derivatives.[8][9]

-

Asymmetric Synthesis: The chiral aziridine can be used as a building block in the total synthesis of complex natural products and pharmaceuticals. The stereocenters derived from D-glucose provide a high degree of stereocontrol in subsequent reactions.[10]

Conclusion

This technical guide has detailed a robust and stereocontrolled synthetic route for the preparation of benzyl aziridine-2-carboxylate from the readily available starting material, D-glucose. By leveraging the principles of carbohydrate chemistry and modern synthetic methodologies, a valuable chiral building block for drug discovery and development can be efficiently synthesized. The provided protocols, mechanistic insights, and discussion of applications aim to equip researchers and scientists with the necessary knowledge to implement this synthesis in their own laboratories and to further explore the rich chemistry of carbohydrate-derived aziridines.

References

- 1. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A general synthesis of iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Aziridine carboxylate from D-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Aziridine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Strained Heterocycles

Benzyl Aziridine-1-carboxylate is a foundational building block in modern organic synthesis. As a protected aziridine, it serves as a versatile precursor for the synthesis of complex nitrogen-containing molecules, including amino alcohols, chiral ligands, and pharmacologically active compounds.[1][2] The high ring strain of the three-membered aziridine core, while being the source of its synthetic utility, also imparts a degree of instability. Consequently, rigorous and unambiguous characterization is not merely a procedural formality but a critical necessity to ensure structural integrity, purity, and batch-to-batch consistency. This guide provides a holistic, field-proven framework for the comprehensive spectroscopic analysis of this compound, moving beyond rote data collection to a deeper understanding of the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the distinct electronic environments within the molecule. This compound comprises three key moieties: the strained aziridine ring , the electron-withdrawing benzyl carbamate group , and the aromatic benzyl ring . Each contributes unique and identifiable signatures to the overall spectral profile.

Caption: Molecular structure of this compound.

Our analytical workflow will systematically probe these regions using a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for this molecule, providing unambiguous information on the connectivity and chemical environment of every proton and carbon atom.

Expertise & Experience: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is the standard choice due to its excellent solubilizing power for moderately polar organics and its relatively clean spectral window. It is important to recognize, however, that aziridine proton chemical shifts can be sensitive to solvent effects; interactions with aromatic solvents like benzene-d₆ or hydrogen-bonding solvents like methanol-d₄ could induce notable shifts.[3][4] For initial characterization and quality control, consistency in using CDCl₃ is key.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve spectral resolution. Phase and baseline correct the spectrum and calibrate the TMS peak to 0.00 ppm.

Data Interpretation and Validation: The ¹H NMR spectrum provides a unique fingerprint. The key is to recognize the distinct patterns arising from the molecule's symmetry and electronic structure.

-

Aromatic Protons (δ ~7.35 ppm): The five protons of the monosubstituted benzene ring are electronically similar and typically appear as a complex, overlapping multiplet. This signal confirms the presence of the intact benzyl group.

-

Benzylic Protons (-O-CH₂-Ph, δ ~5.15 ppm): These two protons appear as a sharp singlet. Its integration value of 2H and its characteristic downfield shift—due to the adjacent electronegative oxygen—are defining features.

-

Aziridine Protons (-CH₂-CH₂-, δ ~2.30 ppm): This is the most diagnostic signal for the aziridine ring. The four protons on the strained ring are chemically equivalent but magnetically non-equivalent, resulting in what appears to be a sharp singlet in many standard spectra. This apparent simplicity arises because the coupling constants between them are often very small or averaged out. Its integration to 4H is a critical validation point.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

|---|---|---|---|---|

| ~7.35 | Multiplet (m) | 5H | Ar-H | Standard aromatic region for a monosubstituted benzene ring. |

| ~5.15 | Singlet (s) | 2H | -O-CH₂ -Ph | Deshielded by the adjacent carbamate oxygen and aromatic ring. |

| ~2.30 | Singlet (s) | 4H | Aziridine CH₂ | Shielded relative to other aliphatic protons, but deshielded compared to a simple alkane due to the N-carbamate group. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample and Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

-

Processing: Process the FID with a 1-2 Hz line broadening. Reference the CDCl₃ solvent peak to δ 77.16 ppm.[5]

Data Interpretation and Validation: The ¹³C NMR spectrum validates the carbon framework, with each unique carbon environment producing a distinct signal.

-

Carbonyl Carbon (C=O, δ ~162 ppm): This is the most downfield signal, characteristic of a carbamate carbonyl.[6] Its presence is a crucial confirmation of the carboxylate functionality.

-

Aromatic Carbons (δ ~128-136 ppm): The carbons of the benzene ring appear in this region. The ipso-carbon (the one attached to the CH₂ group) is typically found around δ 136 ppm, while the others cluster around δ 128 ppm.[5]

-

Benzylic Carbon (-O-CH₂-Ph, δ ~68 ppm): This signal corresponds to the benzylic methylene carbon, shifted downfield by the adjacent oxygen.

-

Aziridine Carbons (-CH₂-CH₂-, δ ~27 ppm): The two equivalent carbons of the aziridine ring are significantly shielded and appear far upfield. This high-field chemical shift is a hallmark of strained three-membered rings.

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

|---|---|---|

| ~162.0 | C =O (Carbamate) | Highly deshielded due to the double bond to one oxygen and a single bond to another. |

| ~136.1 | Ar-C (ipso) | Aromatic quaternary carbon, typically less intense. |

| ~128.6 | Ar-C H | Standard aromatic region. |

| ~128.3 | Ar-C H | Slight electronic differences lead to multiple peaks. |

| ~128.1 | Ar-C H | Overlapping signals are common. |

| ~68.0 | -O-CH₂ -Ph | Deshielded by the adjacent oxygen atom. |

| ~27.0 | Aziridine CH₂ | Shielded chemical shift characteristic of a strained aliphatic ring. |

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: While NMR provides the complete structure, IR spectroscopy offers a rapid, cost-effective method to verify the presence of key functional groups. It is an invaluable tool for at-a-glance quality control and for monitoring the progress of a synthesis reaction (e.g., confirming the consumption of an amine starting material and the appearance of the carbamate).

Experimental Protocol:

-

Sample Preparation: For a liquid sample, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, place a drop between two KBr salt plates to create a thin film.

-

Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Validation: The IR spectrum is dominated by a few intensely absorbing, highly diagnostic bands.

-

C=O Stretch (δ ~1700 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl stretch of the carbamate group.[7] The exact position can vary slightly, but its intensity is unmistakable.

-

Aromatic C=C Stretches (δ ~1600-1450 cm⁻¹): A series of medium-to-sharp bands in this region confirms the presence of the benzene ring.

-

C-O and C-N Stretches (δ ~1300-1100 cm⁻¹): This "fingerprint" region will contain several strong bands corresponding to the C-O stretch of the ester and the C-N stretches of the carbamate and aziridine ring.[1][8]

-

C-H Stretches (δ ~3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl and aziridine groups appear just below 3000 cm⁻¹. The absence of any broad absorption above 3200 cm⁻¹ confirms the compound is N-substituted and free of alcohol or primary/secondary amine impurities.

Table 3: Key Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| 3000-2850 | Medium | Aliphatic C-H | Stretch |

| ~1700 | Strong, Sharp | Carbamate C=O | Stretch |

| 1605-1450 | Medium-Weak | Aromatic C=C | Stretch |

| ~1250 | Strong | Carbamate C-O / C-N | Stretch |

| ~850 | Medium | Aziridine Ring | Ring Deformation |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Mass spectrometry provides the definitive molecular weight, confirming the elemental composition. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method that typically yields an intact protonated molecular ion [M+H]⁺, minimizing premature fragmentation and simplifying spectral interpretation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage and cone voltage to maximize the signal of the molecular ion while minimizing in-source fragmentation.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. For high-resolution MS (HRMS), use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.

Data Interpretation and Validation: The molecular formula of this compound is C₁₀H₁₁NO₂, with a monoisotopic mass of 177.0790 u.

-

Molecular Ion Peak: The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 178.0868 . A less intense sodium adduct [M+Na]⁺ at m/z 200.0687 may also be present. Obtaining this molecular ion peak is the primary goal.

-

High-Resolution Validation: An HRMS measurement confirming the m/z to four decimal places provides unequivocal validation of the elemental formula. For example, a measured m/z of 178.0865 would be well within the acceptable error margin for C₁₀H₁₂NO₂⁺.

-

Fragmentation Pattern: If fragmentation is induced (either in-source or via MS/MS), a characteristic loss is often observed. The most probable fragmentation pathway involves the formation of the stable tropylium ion.

Caption: Plausible ESI-MS fragmentation pathway.

Table 4: Expected High-Resolution ESI-MS Data

| Calculated m/z | Ion Formula | Assignment |

|---|---|---|

| 178.0863 | [C₁₀H₁₁NO₂ + H]⁺ | Protonated Molecular Ion |

| 200.0682 | [C₁₀H₁₁NO₂ + Na]⁺ | Sodium Adduct |

| 91.0542 | [C₇H₇]⁺ | Tropylium Ion Fragment |

Integrated Analytical Workflow

No single technique provides the complete picture. A robust characterization strategy relies on the synergistic integration of these methods.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Stability of Benzyl Aziridine-1-carboxylate at Different pH Values: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the chemical stability of Benzyl Aziridine-1-carboxylate across a range of pH values. This compound, a key structural motif in various synthetic intermediates, possesses a strained three-membered aziridine ring activated by an N-benzyloxycarbonyl (Cbz) group. This inherent reactivity, crucial for its synthetic utility, also makes it susceptible to degradation, particularly through pH-dependent hydrolysis. This document outlines the mechanistic basis for its potential degradation pathways, provides detailed, field-proven experimental protocols for conducting a comprehensive pH stability study, and describes the necessary analytical methodologies for quantifying the parent compound and its primary degradants. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Duality of Reactivity and Stability

Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis due to the significant ring strain that makes them amenable to ring-opening reactions.[1] When the aziridine nitrogen is acylated with an electron-withdrawing group, such as the benzyloxycarbonyl (Cbz) group in this compound, the ring becomes activated towards nucleophilic attack.[2] This enhanced reactivity is a double-edged sword. While it facilitates the synthesis of complex nitrogen-containing molecules like amino alcohols and other biologically active compounds, it also renders the molecule susceptible to degradation in aqueous environments.[3]

For drug development professionals, understanding the pH-stability profile of a molecule like this compound is paramount. The pH of the gastrointestinal tract, blood, and intracellular compartments can significantly influence the fate of a drug candidate, affecting its bioavailability, efficacy, and safety profile.[4] Therefore, a thorough investigation into its degradation pathways and kinetics under acidic, neutral, and basic conditions is a critical component of preclinical development and formulation studies.[5]

This guide will delve into the predicted degradation mechanisms, provide a step-by-step protocol for a pH stability study, and detail the analytical methods required for accurate quantification.

Mechanistic Insights: Predicted Degradation Pathways

The stability of this compound is primarily governed by the integrity of the aziridine ring. The N-Cbz group, while generally stable to a range of conditions, can also undergo cleavage under harsh acidic or reductive conditions.[6] Based on studies of similar N-acyl aziridines, two primary degradation pathways are anticipated, both involving the nucleophilic attack of water or hydroxide ions on the aziridine ring.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the aziridine nitrogen is likely protonated, forming a highly reactive aziridinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles like water. The acid-catalyzed hydrolysis of N-acyl aziridines can lead to a mixture of products.[7][9]

-

Pathway A: Ring-Opening to form an Amido Alcohol. Nucleophilic attack by water on one of the aziridine carbons leads to the formation of a β-amino alcohol derivative. For the unsubstituted this compound, this would result in Benzyl (2-hydroxyethyl)carbamate.

-

Pathway B: Isomerization to an Oxazoline. Intramolecular rearrangement, particularly in strongly acidic and less aqueous media, can lead to the formation of a 2-oxazoline derivative.[7][8] In this case, 2-phenyl-1,3-oxazoline could be a potential degradant.

The ratio of these products is highly dependent on the concentration of the acid and the amount of water present in the system.[7]

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion, a strong nucleophile, can directly attack one of the aziridine ring carbons. This reaction is expected to proceed via an SN2 mechanism, leading to the ring-opened amido alcohol, Benzyl (2-hydroxyethyl)carbamate. Unlike acid-catalyzed hydrolysis, the formation of the oxazoline is not expected under basic conditions.

N-Cbz Group Stability

The benzyloxycarbonyl (Cbz) protecting group is known to be stable under a wide range of aqueous acidic and basic conditions.[6] Cleavage typically requires harsh conditions such as strong acids (e.g., HBr) or catalytic hydrogenation, which are not typically employed in standard pH stability studies. Therefore, degradation via the loss of the Cbz group is considered a minor pathway under the conditions outlined in this guide.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted degradation pathways of this compound.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to provide a comprehensive understanding of the pH-stability profile of this compound. It adheres to principles outlined in regulatory guidelines for stability testing.[5]

Materials and Reagents

-

This compound (purity >95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

-

Acetate buffer components (e.g., acetic acid, sodium acetate)

-

Borate buffer components (e.g., boric acid, sodium borate)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter

-

HPLC system with UV detector

-

Incubators or water baths set to desired temperatures

Preparation of Buffer Solutions

The use of appropriate buffers is critical for maintaining a constant pH throughout the experiment.[10][11] Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

| Target pH | Buffer System | Typical Components |

| 2.0 | Hydrochloric Acid/Potassium Chloride | HCl, KCl |

| 4.0 | Acetate | Acetic Acid, Sodium Acetate |

| 7.0 | Phosphate | KH₂PO₄, K₂HPO₄ |

| 9.0 | Borate | Boric Acid, Sodium Borate |

| 12.0 | Sodium Hydroxide/Potassium Chloride | NaOH, KCl |

General Buffer Preparation Protocol:

-

Dissolve the appropriate buffer salts in HPLC-grade water to the desired molarity (e.g., 50 mM).[10]

-

Adjust the pH to the target value using a calibrated pH meter by adding a concentrated solution of the corresponding acid or base (e.g., HCl or NaOH).[11]

-

Bring the final volume to the mark in a Class A volumetric flask with HPLC-grade water.

Stability Study Execution

The following workflow outlines the steps for conducting the stability study.

Caption: Workflow for the pH stability study of this compound.

Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). The use of a co-solvent like acetonitrile is necessary due to the limited aqueous solubility of the compound.

-

Initiate the Study: For each pH buffer, add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath (e.g., 40°C to accelerate degradation).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. The "time 0" sample should be taken immediately after the addition of the stock solution to the buffer.

-

Sample Quenching (if necessary): For samples from highly acidic or basic conditions, it may be necessary to neutralize the pH immediately upon sampling to prevent further degradation before analysis. This can be done by adding a small amount of a neutralizing buffer.

-

HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.

Analytical Methodology: Quantifying Stability

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance while also detecting the formation of degradation products.[12][13]

HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer at a neutral pH) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The wavelength of maximum absorbance for this compound, determined using a UV scan. The presence of the benzyl group should provide strong UV absorbance.

-

Injection Volume: 10-20 µL

-

Column Temperature: 30°C

The method must be validated for specificity to ensure that the parent peak is well-resolved from any degradation product peaks and excipients.

Characterization of Degradation Products

To confirm the identity of the degradation products, preparative HPLC can be used to isolate them, followed by structural elucidation using techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information. ¹H and ¹³C NMR are powerful tools for identifying the structure of aziridines and their ring-opened products.[14]

It is also advisable to synthesize the predicted primary degradation product, Benzyl (2-hydroxyethyl)carbamate, to serve as a reference standard for peak identification and quantification in the HPLC analysis.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will allow for the quantitative assessment of the stability of this compound at each pH.

Kinetic Analysis

Assuming the degradation follows first-order kinetics, the natural logarithm of the concentration of this compound is plotted against time for each pH value. The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).

The half-life (t₁/₂) at each pH can then be calculated using the following equation:

t₁/₂ = 0.693 / k

Data Presentation

The results should be summarized in a clear and concise manner.

Table 1: Degradation Kinetics of this compound at 40°C

| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | Primary Degradation Product(s) |

| 2.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 4.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 7.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 9.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 12.0 | Calculated Value | Calculated Value | Identified Product(s) |

A plot of the rate constant (k) versus pH will provide a visual representation of the pH-rate profile, highlighting the pH at which the compound is most stable.

Conclusion

The stability of this compound is a critical parameter that dictates its potential for further development. The inherent ring strain and the activating nature of the N-Cbz group make it susceptible to pH-dependent hydrolysis. A systematic study as outlined in this guide, which combines a robust experimental protocol with a validated stability-indicating analytical method, is essential for elucidating the degradation pathways and kinetics. The insights gained from such a study will enable informed decisions in drug formulation, lead optimization, and overall development strategy, ensuring the scientific integrity and trustworthiness of the research program.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. japsonline.com [japsonline.com]

- 13. ijpsm.com [ijpsm.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition of Benzyl Aziridine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl aziridine-1-carboxylate, a key synthetic intermediate, possesses a strained three-membered heterocyclic core activated by an N-benzyloxycarbonyl (Cbz) group. This guide provides an in-depth analysis of its thermal stability and delineates the probable decomposition pathways. While direct experimental thermogravimetric or calorimetric data for this specific molecule is not extensively published, this document synthesizes established principles of aziridine chemistry to forecast its thermal behavior. We present a framework for understanding the mechanistic landscape, including competing pathways of ring isomerization via azomethine ylide formation and fragmentation of the carbamate moiety. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to rigorously determine the thermal properties and decomposition products of this, or structurally related, compounds using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and product identification techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Duality of Strain and Stability

The aziridine ring, a nitrogen-containing three-membered heterocycle, is a cornerstone in modern organic synthesis, prized for its utility in constructing complex nitrogenous molecules.[1] Its inherent ring strain, approximately 27 kcal/mol, is the wellspring of its synthetic versatility, predisposing it to ring-opening reactions.[1] The stability and reactivity of the aziridine are profoundly modulated by the substituent on the nitrogen atom.[2] In this compound, the nitrogen is acylated with a benzyloxycarbonyl (Cbz) group. This electron-withdrawing group "activates" the ring, decreasing the electron density on the nitrogen and rendering the ring carbons more electrophilic and susceptible to cleavage.[2]

Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in multi-step syntheses, particularly those requiring elevated temperatures. Uncontrolled decomposition can lead to yield loss, the formation of complex impurity profiles, and potential safety hazards. This guide serves as a technical resource for professionals seeking to understand and experimentally probe the thermal limits of this important synthetic building block.

Predicted Thermal Decomposition Profile & Mechanistic Pathways

In the absence of specific, published TGA/DSC data for this compound, we can postulate its thermal behavior based on analogous N-acyl and N-alkoxycarbonyl aziridines.[3] The decomposition is not expected to be a simple, single-step event but rather a complex interplay of competing reaction pathways initiated by thermal energy.

Onset of Decomposition

The decomposition of N-activated aziridines can occur at moderately elevated temperatures. For instance, thermolysis of related ethyl aziridine-1-carboxylates has been observed in refluxing p-xylene (b.p. ~138 °C), suggesting that significant decomposition of this compound would likely begin in a similar temperature range, potentially between 120 °C and 200 °C.[3] The initial decomposition event is likely endothermic, requiring energy to initiate bond cleavage, which would be observable by DSC.

Proposed Decomposition Mechanisms

Two primary mechanistic pathways are proposed to dominate the thermal decomposition of this compound.

Pathway A: C-C Bond Cleavage and Azomethine Ylide Formation

The most well-documented thermal reaction for N-acyl aziridines is the conrotatory ring-opening of the carbon-carbon bond to form an azomethine ylide.[3] This highly reactive 1,3-dipole can then undergo various transformations, including isomerization or cycloaddition reactions if a suitable trapping agent is present. In the context of neat thermolysis, this ylide intermediate is likely to lead to isomerization products.

Pathway B: N-CO Bond Cleavage and Fragmentation

An alternative pathway involves the cleavage of the N-CO bond of the carbamate. This could proceed through a concerted elimination or a stepwise radical mechanism, leading to the fragmentation of the molecule. This pathway would likely result in the formation of benzyl alcohol or toluene, carbon dioxide, and an unstable N-H aziridine or its subsequent decomposition products. The decomposition of related N-alkoxycarbonyl compounds has been shown to proceed via elimination pathways.[4]

Below is a logical diagram illustrating these competing decomposition routes.

Caption: Proposed competing pathways for the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products, a systematic application of thermal and spectroscopic analysis is required. The following protocols are designed as self-validating workflows.

Workflow for Comprehensive Thermal Analysis

The overall experimental process follows a logical progression from initial thermal characterization to in-depth analysis of decomposition products.

Caption: Experimental workflow for determining thermal stability and decomposition products.

Step-by-Step Protocol: TGA-DSC Analysis

Objective: To determine the onset temperature of decomposition, quantify mass loss, and identify the thermal nature (endothermic/exothermic) of decomposition events.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

Methodology:

-

Crucible Preparation: Use an inert alumina crucible. Tare the crucible on the microbalance.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound directly into the crucible. Record the exact mass.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible onto the analysis head.

-

Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Calculate the percentage of mass lost at each decomposition step.

-

From the DSC curve, identify corresponding endothermic or exothermic peaks associated with mass loss events.

-

Step-by-Step Protocol: Preparative Thermolysis and Product Identification

Objective: To generate and identify the chemical structures of the thermal decomposition products.

Methodology:

-

Reaction Setup: In a Schlenk tube equipped with a condenser and a nitrogen inlet, place a magnetic stir bar and 500 mg of this compound.

-

Thermolysis: Heat the tube in an oil bath to a temperature approximately 10 °C above the Tonset determined by TGA. Maintain this temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Volatile Product Trapping (Optional): The nitrogen outlet can be passed through a cold trap (e.g., liquid nitrogen) or a solvent trap (e.g., CDCl₃ for direct NMR) to capture any low-boiling-point decomposition products.

-

Sample Workup: Cool the reaction mixture to room temperature. Dissolve a small aliquot of the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Product Analysis:

-

GC-MS: Analyze the dissolved residue by Gas Chromatography-Mass Spectrometry to separate the components of the mixture and obtain their mass spectra for identification.

-

LC-MS: For less volatile or more polar products, Liquid Chromatography-Mass Spectrometry can be employed.

-

NMR Spectroscopy: Analyze the crude reaction mixture and any trapped volatiles by ¹H and ¹³C NMR. Comparison with the starting material's spectrum will reveal new signals corresponding to the decomposition products.[5] 2D NMR techniques (COSY, HSQC, HMBC) can be used for unequivocal structure elucidation of major products.

-

Data Presentation: Anticipated Results

The experimental work described would yield quantitative data that can be summarized for clear interpretation.

Table 1: Anticipated Thermal Analysis Data for this compound

| Parameter | Anticipated Value/Observation | Method | Significance |

| Tonset (5% mass loss) | 120 - 200 °C | TGA | Defines the upper limit for thermal stability. |

| Mass Loss (Step 1) | Variable, likely >40% | TGA | Corresponds to the loss of major fragments (e.g., CO₂, benzyl group). |

| Thermal Event (Step 1) | Endothermic | DSC | Indicates that energy is required to initiate bond breaking. |

| Residue at 600 °C | < 10% | TGA | Suggests decomposition into primarily volatile products. |

Table 2: Potential Decomposition Products and Analytical Signatures

| Proposed Product | Chemical Formula | Analytical Evidence (MS, NMR) |

| Toluene | C₇H₈ | MS: m/z 92, 91. ¹H NMR: Signals ~7.2-7.4 ppm and a singlet ~2.3 ppm. |

| Benzyl Alcohol | C₇H₈O | MS: m/z 108, 107, 91, 79. ¹H NMR: Signals ~7.3 ppm, singlet ~4.6 ppm. |

| Carbon Dioxide | CO₂ | Evolved gas analysis (TGA-MS); not directly observed in residue. |

| Oxazoline Derivatives | C₁₀H₁₁NO₂ | Isomeric with starting material (m/z 177). ¹³C NMR: Appearance of new sp² signals. |

Conclusion and Field-Proven Insights

As a Senior Application Scientist, it is my experience that while theoretical predictions provide a strong foundation, empirical data is indispensable. The Cbz-activated aziridine ring is a finely balanced system. The protocols detailed herein represent a robust, industry-standard approach to moving from prediction to certainty. For professionals in drug development, precisely defining the thermal decomposition profile is a non-negotiable aspect of process safety, impurity control, and regulatory compliance. The causality behind the experimental choices is clear: TGA-DSC provides the "what and when" of decomposition, while preparative thermolysis coupled with spectroscopic analysis provides the "how and why." This self-validating system ensures that the mechanistic understanding is grounded in direct, verifiable evidence, embodying the principles of scientific integrity required for the development of safe and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Ring strain and reactivity of N-Cbz aziridines

An In-depth Technical Guide to the Ring Strain and Reactivity of N-Cbz Aziridines

Abstract

Aziridines, the nitrogen-containing analogs of epoxides, are powerful intermediates in organic synthesis, primarily due to the inherent ring strain of the three-membered heterocycle. This strain, estimated at approximately 27 kcal/mol, renders them susceptible to nucleophilic ring-opening reactions, providing stereospecific and regioselective access to a diverse array of functionalized amines.[1][2] The strategic placement of an electron-withdrawing group on the aziridine nitrogen, such as the carbobenzyloxy (Cbz) group, "activates" the ring, profoundly influencing its stability and reactivity. This guide offers a comprehensive exploration of the chemistry of N-Cbz protected aziridines, delving into the structural origins of their reactivity, the mechanistic pathways of their transformations, and their application in the synthesis of complex molecules relevant to drug development.

The Aziridine Ring: A Nexus of Strain and Potential

The high reactivity of the aziridine ring is a direct consequence of its unique geometry. The internal bond angles of approximately 60° are a severe deviation from the ideal sp³-hybridized angles, leading to significant angle strain.[2][3] This geometric constraint forces the bonding electrons into weaker "banana bond" conformations and causes torsional strain from eclipsed substituents. This stored potential energy is the thermodynamic driving force for ring-opening reactions.[1][4]

However, the reactivity of the aziridine nitrogen itself is a critical factor. Unlike their oxygen counterparts (epoxides), the nitrogen in an aziridine can bear a substituent, which dictates the ring's electronic character and subsequent reaction pathways. Aziridines with electron-donating groups (e.g., alkyl) on the nitrogen are termed "non-activated" and are generally unreactive towards all but the strongest nucleophiles, often requiring acid catalysis to form a highly reactive aziridinium ion.[1][5]

Conversely, attaching an electron-withdrawing group (EWG) like the carbobenzyloxy (Cbz) moiety fundamentally alters this dynamic.

The Carbobenzyloxy (Cbz) Group: An "Activating" Influence

The Cbz group activates the aziridine ring toward nucleophilic attack through several synergistic effects:

-

Inductive and Resonance Withdrawal: The carbonyl group of the Cbz moiety withdraws electron density from the nitrogen atom both inductively and through resonance. This makes the nitrogen a better leaving group and increases the electrophilicity of the ring carbons.[6]

-

Stabilization of Intermediates: The EWG stabilizes the transient negative charge that can develop on the nitrogen atom during the course of a nucleophilic attack.[6]

-

Altered Nitrogen Hybridization: The strained 60° bond angles of the aziridine ring impart a higher degree of 's' character to the nitrogen's lone pair of electrons. This reduces its ability to delocalize into the Cbz carbonyl group.[7] Spectroscopic and crystallographic data confirm this, showing that the N–C(O) bond in aziridinyl carbamates is longer (~1.40 Å) and weaker compared to those in less strained systems like pyrrolidines or piperidines (~1.34 Å).[7][8][9] This "ester-like" character of the carbamate makes the aziridinyl N-Cbz bond uniquely susceptible to cleavage and enhances the reactivity of the ring carbons.[7]

Caption: Logical relationship of the Cbz group and ring strain.

Nucleophilic Ring-Opening: Mechanism and Regioselectivity

The primary synthetic utility of N-Cbz aziridines lies in their ring-opening reactions. The regiochemical outcome—which of the two ring carbons the nucleophile attacks—is predictable and depends critically on the reaction conditions.

S_N_2 Pathway: The Dominant Mechanism

Under neutral or basic conditions, the ring-opening of N-Cbz aziridines proceeds via a classic S_N_2 mechanism. The reaction is governed by sterics, with the nucleophile preferentially attacking the less sterically hindered carbon atom.[1] This process occurs with a complete inversion of stereochemistry at the center of attack, making it a highly stereospecific transformation.

Caption: S_N_2 nucleophilic attack on an N-Cbz aziridine.

A wide variety of nucleophiles participate in this reaction, including:

-

Oxygen Nucleophiles: Alcohols, water.

-

Nitrogen Nucleophiles: Amines, azides.[10]

-

Sulfur Nucleophiles: Thiols.[11]

-

Halides: Fluoride.[6]

-

Carbon Nucleophiles: Organocuprates, Grignard reagents.[3]

Regioselectivity: A Comparative Overview

The choice of N-activating group can subtly influence regioselectivity, especially in electronically biased systems. However, for simple alkyl-substituted N-Cbz aziridines, attack at the less substituted carbon is the overwhelming norm.

| N-Activating Group | Typical Nucleophile | Predominant Site of Attack (S_N_2) | Reference |

| Cbz | F⁻, R₂NH, RSH | Less substituted carbon | [6][10][11] |

| Boc | F⁻ | Less substituted carbon | [6] |

| Tosyl (Ts) | R₂NH | Less substituted carbon | [10] |

| Benzoyl (Bz) | F⁻ | More substituted carbon (in some cases) | [6] |

Table 1: Regioselectivity in Ring-Opening of Activated Aziridines.

It is noteworthy that under acidic conditions (e.g., using Lewis acids like BF₃·OEt₂), the mechanism can shift towards an S_N_1-like character.[12] The acid coordinates to the carbonyl oxygen or the nitrogen, leading to the development of positive charge on the ring carbons. In this scenario, the nucleophile may attack the more substituted carbon that can better stabilize a partial positive charge.

Synthesis of N-Cbz Aziridines

The preparation of N-Cbz aziridines can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of a β-amino alcohol precursor (a modified Wenker synthesis) followed by N-protection, or the direct aziridination of an olefin.

Caption: General workflow for N-Cbz aziridine synthesis.

Experimental Protocols

As a senior application scientist, it is imperative to provide methodologies that are not just procedural but are self-validating and grounded in robust chemical principles. The following protocols are representative and should be adapted based on the specific substrate.

Protocol 1: Synthesis of (S)-1-Cbz-2-methylaziridine

This protocol adapts the principles of the Wenker synthesis from a commercially available chiral precursor, (S)-alaninol.

Materials:

-

(S)-Alaninol (1.0 eq)

-

Sulfur trioxide pyridine complex (SO₃·Py, 1.1 eq)

-

Anhydrous Pyridine

-

Sodium Hydroxide (NaOH), 3 M aqueous solution

-

Benzyl Chloroformate (Cbz-Cl, 1.1 eq)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Sulfate Ester Formation: Dissolve (S)-alaninol (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add SO₃·Py (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Intramolecular Cyclization: Cool the reaction mixture back to 0 °C. Slowly add 3 M NaOH solution, monitoring the pH to ensure it remains strongly basic (pH > 12). The formation of the volatile N-H aziridine occurs during this step. Causality Note: The strong base deprotonates the amine, which then acts as an intramolecular nucleophile to displace the sulfate ester, forming the strained ring.

-

Extraction of N-H Aziridine: The N-H aziridine is often not isolated due to its volatility and potential toxicity. The basic aqueous mixture is typically carried directly to the next step.

-

N-Protection: To the vigorously stirred biphasic mixture from the previous step, add an equal volume of DCM. Add saturated NaHCO₃ solution. Slowly add Cbz-Cl (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz aziridine.

Protocol 2: Regioselective Ring-Opening with an Amine

This protocol describes the S_N_2 ring-opening of (S)-1-Cbz-2-methylaziridine with benzylamine.

Materials:

-

(S)-1-Cbz-2-methylaziridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Acetonitrile (anhydrous)

-

Standard glassware for heating under reflux

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-1-Cbz-2-methylaziridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M). Add benzylamine (1.2 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds to completion within 6-12 hours. Causality Note: The thermal energy overcomes the activation barrier for the nucleophilic attack of the amine on the less-substituted aziridine carbon. Acetonitrile is a suitable polar aprotic solvent that solvates the reactants without interfering with the reaction.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue will contain the desired product and excess benzylamine. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography to yield the pure 1,2-diamine derivative.

Applications in Drug Development

The regio- and stereospecificity of N-Cbz aziridine ring-opening makes them exceptionally valuable building blocks for synthesizing chiral amines, amino alcohols, and diamines. These motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), including antiviral agents (e.g., Oseltamivir synthesis intermediates), beta-lactam antibiotics, and various enzyme inhibitors. The Cbz group is particularly useful as it can be readily removed via catalytic hydrogenation, unmasking a primary or secondary amine under mild conditions that are orthogonal to many other protecting groups.

Safety Precautions

Aziridines are potent electrophiles and must be handled with extreme caution.

-